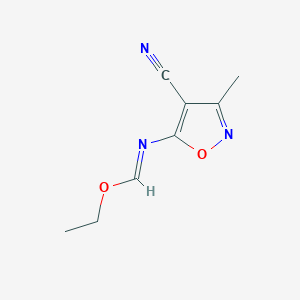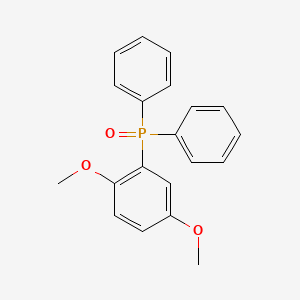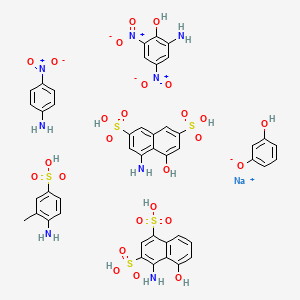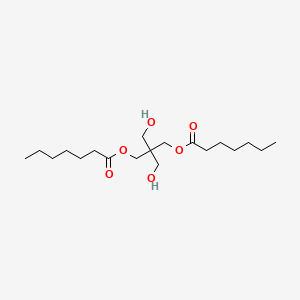![molecular formula C27H39Si4 B14470084 Silane, tris[(trimethylsilyl)phenyl]- CAS No. 66407-69-0](/img/structure/B14470084.png)
Silane, tris[(trimethylsilyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tris[(trimethylsilyl)phenyl]- is an organosilicon compound with the formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, tris[(trimethylsilyl)phenyl]- can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
- (Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si
- (Me₃Si)₃SiLi + HCl → (Me₃Si)₃SiH + LiCl
Alternatively, the compound can be prepared by reacting trimethylsilyl chloride and trichlorosilane in the presence of lithium, although this method yields the silane in modest amounts : 3 Me₃SiCl + HSiCl₃ + 6 Li → (Me₃Si)₃SiH + 6 LiCl
Industrial Production Methods
Industrial production methods for silane, tris[(trimethylsilyl)phenyl]- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, tris[(trimethylsilyl)phenyl]- undergoes various types of chemical reactions, including:
Hydrosilylation: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Radical Reactions: It participates in radical-based transformations, such as the reduction of halides and the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with silane, tris[(trimethylsilyl)phenyl]- include radical initiators like azobisisobutyronitrile (AIBN) and various transition metals. Reaction conditions often involve elevated temperatures and the presence of solvents like carbon tetrachloride (CCl₄) or aqueous media .
Major Products Formed
The major products formed from reactions involving silane, tris[(trimethylsilyl)phenyl]- depend on the specific reaction type. For example, in radical reductions, the primary products are the reduced forms of the starting materials, such as alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
Silane, tris[(trimethylsilyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: Its applications in biology are less documented, but it can be used in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of silane, tris[(trimethylsilyl)phenyl]- involves the homolytic cleavage of the Si-H bond to generate silyl radicals. These radicals can then participate in various radical-based reactions, such as reductions and hydrosilylations . The compound’s weak Si-H bond facilitates the formation of these radicals, making it an effective reagent in radical chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silane, tris[(trimethylsilyl)phenyl]- include:
Tributyltin hydride: A commonly used radical reducing agent, but it is toxic and difficult to separate from reaction products.
Trimethylsilane: Another hydrosilane with a stronger Si-H bond (94 kcal/mol) compared to silane, tris[(trimethylsilyl)phenyl]-.
Triphenylsilane: A phenyl-substituted silane used in various hydrosilylation reactions.
Uniqueness
Silane, tris[(trimethylsilyl)phenyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its low toxicity compared to tributyltin hydride and its versatility in various chemical reactions further enhance its value in synthetic chemistry .
Eigenschaften
CAS-Nummer |
66407-69-0 |
|---|---|
Molekularformel |
C27H39Si4 |
Molekulargewicht |
475.9 g/mol |
InChI |
InChI=1S/C27H39Si4/c1-29(2,3)25-19-13-10-16-22(25)28(23-17-11-14-20-26(23)30(4,5)6)24-18-12-15-21-27(24)31(7,8)9/h10-21H,1-9H3 |
InChI-Schlüssel |
XKXKPANGBAFXCY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1[Si](C2=CC=CC=C2[Si](C)(C)C)C3=CC=CC=C3[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)





![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)




